molecular formula C9H7F3O B13595337 (R)-2-(2-(Trifluoromethyl)phenyl)oxirane

(R)-2-(2-(Trifluoromethyl)phenyl)oxirane

Cat. No.: B13595337
M. Wt: 188.15 g/mol
InChI Key: OHLNNWAJIJAXDX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[2-(trifluoromethyl)phenyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of a trifluoromethyl group attached to the phenyl ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(trifluoromethyl)phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-[2-(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[2-(trifluoromethyl)phenyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted compounds depending on the nucleophile used.

Scientific Research Applications

(2R)-2-[2-(trifluoromethyl)phenyl]oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[2-(trifluoromethyl)phenyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-phenyl-oxirane: Lacks the trifluoromethyl group, making it less reactive in certain contexts.

    (2R)-2-(trifluoromethyl)oxirane: Similar structure but without the phenyl group, leading to different reactivity and applications.

Uniqueness

The presence of both the trifluoromethyl and phenyl groups in (2R)-2-[2-(trifluoromethyl)phenyl]oxirane makes it unique. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the phenyl group can influence its chemical behavior and interactions.

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

(2R)-2-[2-(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1

InChI Key

OHLNNWAJIJAXDX-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(O1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.